molecular formula C21H19N3O4 B14798677 N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B14798677
M. Wt: 377.4 g/mol
InChI Key: KYBLDJVKZXPQAX-UHFFFAOYSA-N
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Description

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound with the molecular formula C21H19N3O4. It is known for its unique structure, which includes a naphthyloxy group, an acetyl group, and a hydrazino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 1-naphthol with chloroacetyl chloride to form 1-(naphthyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 1-(naphthyloxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-acetamidobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The naphthyloxy group can interact with aromatic residues in proteins, while the hydrazino carbonyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide
  • N-[4-({2-[2-(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide

Uniqueness

N-[4-({2-[(1-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[[(2-naphthalen-1-yloxyacetyl)amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C21H19N3O4/c1-14(25)22-17-11-9-16(10-12-17)21(27)24-23-20(26)13-28-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

KYBLDJVKZXPQAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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